

Application Notes and Protocols for Assaying Rapacuronium-Induced Histamine Release In Vitro

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Compound of Interest

Compound Name: *Rapacuronium*

Cat. No.: *B1238877*

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Introduction

Rapacuronium is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent. Clinically, its use was associated with a higher incidence of bronchospasm, a potential indicator of histamine release.^[1] Understanding the propensity of compounds like **rapacuronium** to induce histamine release is a critical step in preclinical safety assessment. These application notes provide detailed protocols for assaying **rapacuronium**-induced histamine release in vitro, leveraging common mast cell models. The primary mechanism for histamine release by **rapacuronium** and other neuromuscular blocking agents is believed to be through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Data Presentation

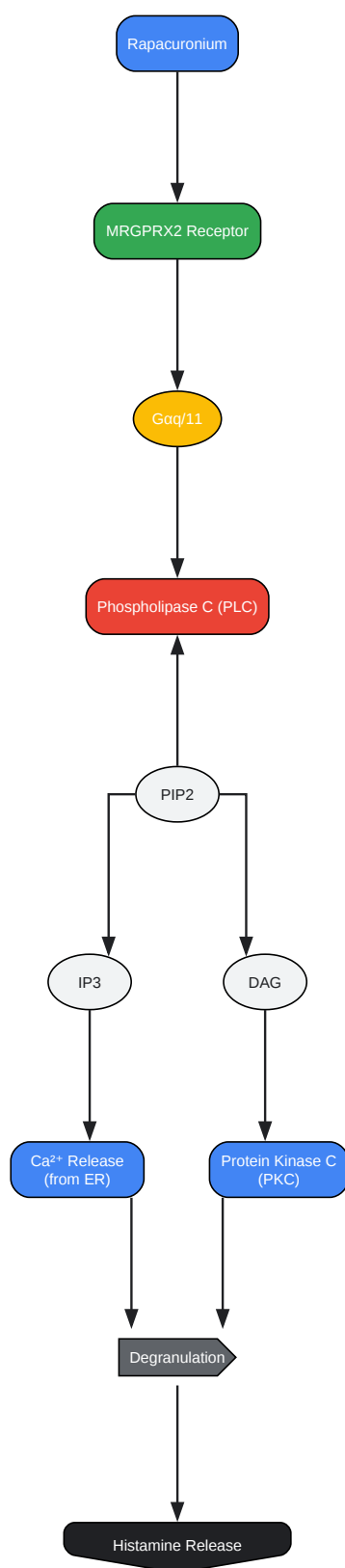
While specific in vitro quantitative data for **rapacuronium** is not readily available in the public domain, the following table provides representative data for other neuromuscular blocking agents known to induce histamine release, which can serve as a benchmark for experimental design and data interpretation.

Compound	In Vitro Model	Concentration Range	% Histamine Release (Approx.)	Reference
Atracurium	Human Mast Cells	10 μ M - 1 mM	5 - 40%	[2](--INVALID-LINK--)
Cisatracurium	LAD2 Cells	10 μ M - 1 mM	Dose-dependent increase	[3](--INVALID-LINK--)
Rocuronium	LAD2 Cells	up to 2 mg/mL	Minimal	[4](--INVALID-LINK--)
Compound 48/80 (Positive Control)	Rat Peritoneal Mast Cells	0.1 - 10 μ g/mL	10 - 80%	[5](--INVALID-LINK--)

Signaling Pathways and Experimental Workflow

Signaling Pathway of Rapacuronium-Induced Histamine Release

The binding of **rapacuronium** to the MRGPRX2 receptor on mast cells initiates a downstream signaling cascade involving G proteins and subsequent activation of Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and degranulation, with the release of histamine and other inflammatory mediators.

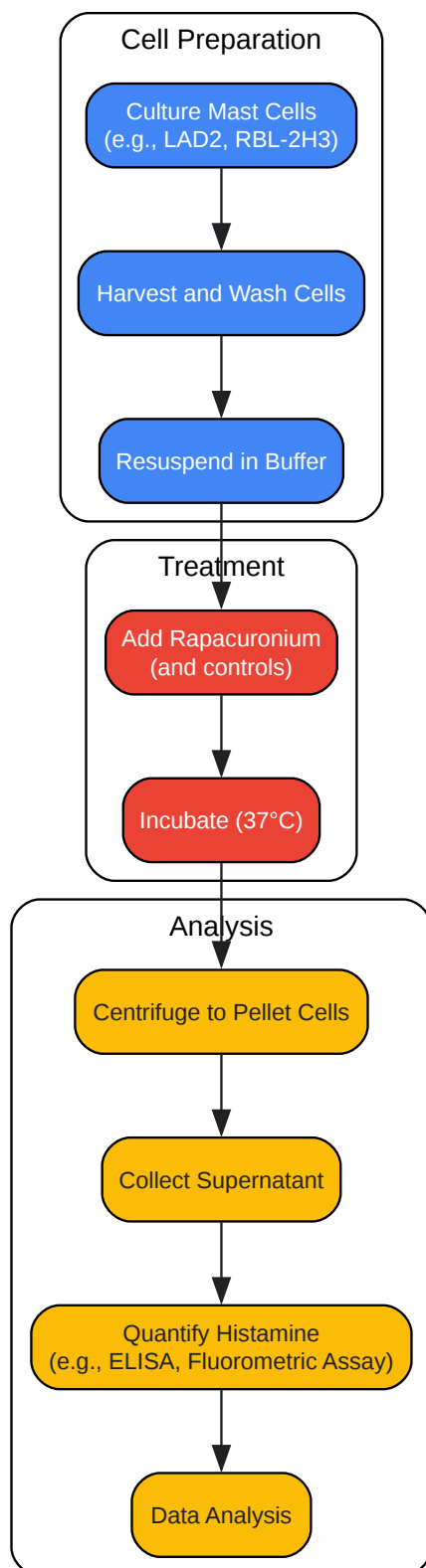


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Rapacuronium-MRGPRX2 Signaling Pathway

Experimental Workflow for In Vitro Histamine Release Assay

The following diagram outlines the general workflow for assessing **rapacuronium**-induced histamine release from mast cells in vitro.



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In Vitro Histamine Release Assay Workflow

Experimental Protocols

Protocol 1: Histamine Release from Human Mast Cell Line (LAD2)

Objective: To quantify histamine release from the human mast cell line, LAD2, upon stimulation with **rapacuronium**.

Materials:

- LAD2 cells
- StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, L-glutamine, penicillin/streptomycin, and recombinant human stem cell factor (rhSCF)
- Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 0.4 mM NaH₂PO₄, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)
- **Rapacuronium** bromide
- Compound 48/80 (positive control)
- Triton X-100 (for total histamine release)
- Histamine ELISA kit or fluorometric histamine assay kit
- 96-well V-bottom plates
- Centrifuge
- 37°C incubator

Procedure:

- Cell Culture: Culture LAD2 cells in StemPro-34 medium supplemented with 100 ng/mL rhSCF. Maintain cell density between 2×10^5 and 8×10^5 cells/mL.
- Cell Preparation:

- Harvest LAD2 cells by centrifugation at 300 x g for 8 minutes.
- Wash the cells twice with Tyrode's buffer.
- Resuspend the cells in Tyrode's buffer at a concentration of 2×10^5 cells/mL.
- Experimental Setup:
 - Pipette 50 μ L of the cell suspension into each well of a 96-well V-bottom plate.
 - Prepare serial dilutions of **rapacuronium** in Tyrode's buffer (e.g., 1 μ M to 1 mM).
 - Prepare a positive control (e.g., Compound 48/80 at 10 μ g/mL) and a negative control (Tyrode's buffer alone for spontaneous release).
 - For total histamine determination, prepare wells with 1% Triton X-100.
- Stimulation:
 - Add 50 μ L of the **rapacuronium** dilutions, positive control, or negative control to the respective wells.
 - Incubate the plate at 37°C for 30 minutes.
- Sample Collection:
 - Stop the reaction by placing the plate on ice.
 - Centrifuge the plate at 400 x g for 5 minutes at 4°C.
 - Carefully collect 50 μ L of the supernatant from each well for histamine quantification.
- Histamine Quantification:
 - Quantify the histamine concentration in the supernatants using a commercial histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.
- Data Analysis:

- Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = $[(\text{Sample Release} - \text{Spontaneous Release}) / (\text{Total Release} - \text{Spontaneous Release})] \times 100$
- Plot the percentage of histamine release against the concentration of **rapacuronium** to generate a dose-response curve.

Protocol 2: Histamine Release from Rat Peritoneal Mast Cells (RPMCs)

Objective: To measure histamine release from primary rat peritoneal mast cells stimulated with **rapacuronium**.

Materials:

- Sprague-Dawley rats (250-300 g)
- Hanks' Balanced Salt Solution (HBSS) without Ca^{2+} and Mg^{2+}
- Percoll
- Tyrode's buffer
- **Rapacuronium** bromide
- Compound 48/80
- Triton X-100
- Histamine quantification kit
- 50 mL conical tubes
- Centrifuge

Procedure:

- Isolation of RPMCs:

- Euthanize a rat by CO₂ asphyxiation.
- Inject 20 mL of ice-cold HBSS into the peritoneal cavity.
- Gently massage the abdomen for 2-3 minutes.
- Aspirate the peritoneal fluid and place it in a 50 mL conical tube on ice.
- Centrifuge the fluid at 200 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in 5 mL of Tyrode's buffer.
- Purify the mast cells using a Percoll gradient (optional but recommended for higher purity).
- Cell Preparation:
 - Wash the purified RPMCs twice with Tyrode's buffer.
 - Resuspend the cells at a concentration of 1×10^5 cells/mL in Tyrode's buffer.
- Experimental Procedure:
 - Follow steps 3-7 from Protocol 1, using RPMCs instead of LAD2 cells.

Concluding Remarks

The provided protocols offer a robust framework for the in vitro assessment of **rapacuronium**-induced histamine release. Researchers should note that the sensitivity of different mast cell types to secretagogues can vary. Therefore, using multiple models, including primary cells and cell lines, is advisable for a comprehensive evaluation. The inclusion of appropriate positive and negative controls is essential for data validation and interpretation. These assays are valuable tools in the early derisking of drug candidates and for investigating the mechanisms of pseudo-allergic drug reactions.

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